Sulfaquinoxaline-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

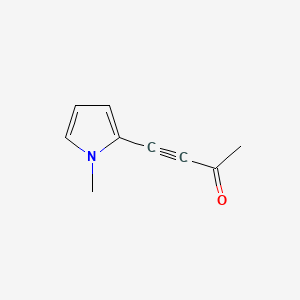

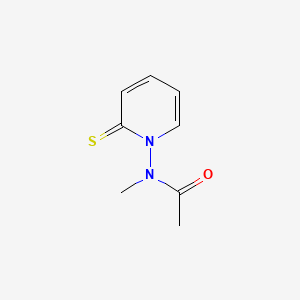

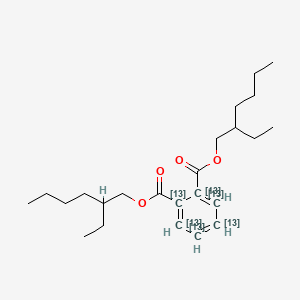

Sulfaquinoxaline, also known by its IUPAC name 4-Amino-N-2-quinoxalinylbenzenesulfonamide, is a veterinary medicine that can be given to cattle and sheep to treat coccidiosis . It belongs to the class of organic compounds known as quinoxalines .

Synthesis Analysis

Sulfaquinoxaline can be transformed by chlorine and UV light in water. The transformation by chlorination and UV lights was investigated in purified water at common conditions used for water disinfection . The result shows a slow degradation of Sulfaquinoxaline during photolysis compared with the chlorination process .Molecular Structure Analysis

Sulfaquinoxaline belongs to the class of organic compounds known as quinoxalines. These are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis

Sulfaquinoxaline undergoes degradation including sulfonamide bond cleavage, SO2 extrusion, and aniline moiety oxidation . It is more susceptible to Fe (II)/PMS oxidation in comparison to its substructural analog 2-amino-quinoxaline (2-AQ) and other sulfonamides .Physical And Chemical Properties Analysis

Sulfaquinoxaline has a molecular formula of C14H12N4O2S and a molar mass of 300.336 g/mol . It is slightly soluble in water and ethanol, acetone, and soluble in aqueous alkaline solutions .Scientific Research Applications

Environmental Impact and Degradation Studies

Influence of pH and Ozone on Sulfaquinoxaline Degradation Sulfaquinoxaline (SQX), a contaminant from veterinary medicine, poses potential environmental and human health risks. A study by Urbano et al. (2017) investigated the degradation of SQX using ozonation at varying pH levels. The study concluded that ozonation effectively degrades SQX, with a degradation efficiency exceeding 99% when applying an ozone dose of 2.8 mg L-1 at pH 3. The pH value significantly influenced the degradation process, and the formation of toxic intermediates was also studied (Urbano et al., 2017).

Transformation of SQX by Chlorine and UV Light Another study by Nassar et al. (2018) assessed the reactivity of SQX during chlorination and UV irradiation, common water treatment processes. They found that SQX degrades slowly during photolysis compared to the chlorination process. The study identified by-products generated during SQX transformation and suggested common degradation pathways, including SO2 extrusion and direct decomposition, highlighting the environmental implications of SQX presence in water sources (Nassar et al., 2018).

Analytical Methodologies and Sensing Applications

Development of Analytical Techniques Rapid and sensitive detection of SQX is crucial in environmental monitoring and food safety. Li et al. (2021) designed an electrochemical aptasensor for SQX detection, integrating nanocomposites and a signal amplification strategy. The aptasensor showcased reliable specificity, reproducibility, and stability, offering a promising tool for SQX detection in various samples (Li et al., 2021).

Fluorescence Immunoassay for SQX Detection Hu et al. (2016) developed a fluorescence immunoassay using upconversion nanoparticles and magnetic microspheres for SQX detection in animal-derived foods. This method offers sensitive fluorescence response, simple and environmentally friendly extraction procedures, demonstrating its applicability in food safety (Hu et al., 2016).

Mechanism of Action

Target of Action

Sulfaquinoxaline-d4, a deuterium-labeled variant of Sulfaquinoxaline, primarily targets coccidia , a group of parasitic protozoans . It is used as an antimicrobial agent in veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

The action mechanism of Sulfaquinoxaline involves the inhibition of dihydrofolate synthetase , which obstructs the nucleic acid synthesis of bacteria and coccidia .

Biochemical Pathways

This disruption can lead to downstream effects such as the prevention of coccidiosis and bacterial infections .

Pharmacokinetics

The use of deuterium labeling in drug molecules like this compound is often employed to track and quantify these properties during drug development .

Result of Action

The primary result of this compound’s action is the prevention of coccidiosis and bacterial infections in animals . By inhibiting dihydrofolate synthetase, it disrupts the life cycle of coccidia and bacteria, thereby preventing their proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in water can affect the degradation of Sulfaquinoxaline . .

Safety and Hazards

Biochemical Analysis

Cellular Effects

Sulfaquinoxaline, its parent compound, is known to have broad-spectrum antimicrobial activity, suggesting it can influence cellular functions in a variety of bacteria .

Molecular Mechanism

Sulfaquinoxaline, its parent compound, is known to inhibit the synthesis of nucleic acids and proteins in microorganisms .

Temporal Effects in Laboratory Settings

Studies on Sulfaquinoxaline have shown that it degrades slowly during photolysis compared to the chlorination process .

Dosage Effects in Animal Models

Standard-use sulfonamides, a class that includes Sulfaquinoxaline, are administered at varying dosages depending on the animal species, the specific drug, and other factors .

Metabolic Pathways

Sulfaquinoxaline, its parent compound, is known to be involved in the inhibition of dihydrofolate synthetase, which disrupts the nucleic acid synthesis of bacteria and coccidia .

Transport and Distribution

Studies on biochar have shown that it can influence the geochemical behavior of ionized antibiotics in soils , suggesting potential interactions with transporters or binding proteins.

properties

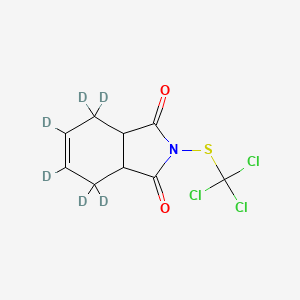

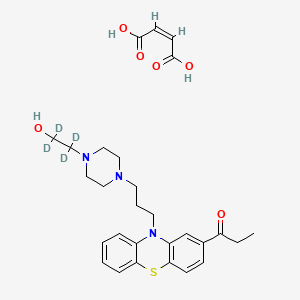

| { "Design of the Synthesis Pathway": "The synthesis of Sulfaquinoxaline-d4 can be achieved through a multistep process involving the introduction of deuterium at a specific position in the molecule. The starting material for this synthesis is Sulfaquinoxaline, which can be selectively deuterated to obtain the final product.", "Starting Materials": [ "Sulfaquinoxaline", "Deuterium oxide", "Sodium borodeuteride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "The first step involves the selective deuteration of Sulfaquinoxaline. This can be achieved by reacting Sulfaquinoxaline with deuterium oxide in the presence of sodium borodeuteride as a reducing agent.", "The resulting product is then treated with hydrochloric acid to remove any excess reducing agent and by-products.", "The next step involves the conversion of the sulfonyl group to a sulfonamide group. This is achieved by treating the product with sodium hydroxide in methanol.", "The final step involves the purification of the product by extraction with ethyl acetate and subsequent drying and recrystallization to obtain the final product, Sulfaquinoxaline-d4." ] } | |

CAS RN |

1329652-02-9 |

Molecular Formula |

C14H12N4O2S |

Molecular Weight |

304.36 |

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |

InChI Key |

NHZLNPMOSADWGC-KDWZCNHSSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |

synonyms |

4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)